molecular formula C19H11F4N3O2 B11122247 N,N'-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide

N,N'-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide

Cat. No.: B11122247
M. Wt: 389.3 g/mol
InChI Key: IFDDLDHPBULXKN-UHFFFAOYSA-N
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Description

N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with 3,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2,N5-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide
  • N2,N5-bis(3,4-dibromophenyl)pyridine-2,5-dicarboxamide

Uniqueness

N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C19H11F4N3O2

Molecular Weight

389.3 g/mol

IUPAC Name

2-N,5-N-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C19H11F4N3O2/c20-13-4-2-11(7-15(13)22)25-18(27)10-1-6-17(24-9-10)19(28)26-12-3-5-14(21)16(23)8-12/h1-9H,(H,25,27)(H,26,28)

InChI Key

IFDDLDHPBULXKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)F)F

Origin of Product

United States

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